Potassium piperidine-1-dithiocarboxylate

Description

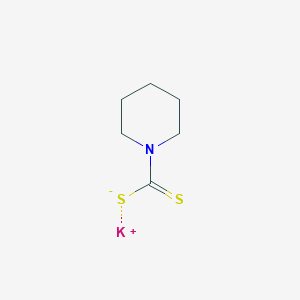

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2.K/c8-6(9)7-4-2-1-3-5-7;/h1-5H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLPLCKPQVVMQF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10KNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159618 | |

| Record name | Potassium piperidine-1-dithiocarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-04-9 | |

| Record name | Potassium piperidine-1-dithiocarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium piperidine-1-dithiocarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium piperidine-1-dithiocarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Metallosupramolecular Architectures of Potassium Piperidine 1 Dithiocarboxylate

Ligand Characteristics and Coordination Modes

The chemical behavior of potassium piperidine-1-dithiocarboxylate in the formation of metal complexes is largely dictated by the electronic and structural properties of the dithiocarboxylate anion.

Dithiocarboxylate Anion as a Chelating Ligand

The piperidine-1-dithiocarboxylate anion, [C₅H₁₀NCS₂]⁻, is a potent chelating agent, readily forming stable complexes with a wide array of metal ions. Its efficacy as a ligand stems from the presence of two sulfur donor atoms, which can simultaneously bind to a single metal center, forming a stable four-membered chelate ring. This chelating ability is a hallmark of dithiocarbamate (B8719985) ligands in general, leading to the formation of thermodynamically stable coordination compounds.

S,S′-Bidentate Coordination and Variants

The most prevalent coordination mode for the piperidine-1-dithiocarboxylate ligand is S,S'-bidentate, where both sulfur atoms coordinate to the metal ion. rdd.edu.iq This symmetric chelation is the foundation for the formation of numerous monomeric and polymeric metal complexes. While S,S'-bidentate chelation is dominant, other coordination modes, though less common for this specific ligand, can exist for dithiocarbamates in general, such as monodentate coordination (one sulfur atom bound to the metal) or bridging coordination where the ligand links two or more metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with piperidine-1-dithiocarboxylate typically involves the reaction of a soluble salt of the desired metal with a solution of potassium or sodium piperidine-1-dithiocarboxylate. These reactions are often straightforward, leading to the precipitation of the metal complex which can then be isolated and purified.

Transition Metal Complexes

The piperidine-1-dithiocarboxylate ligand forms stable complexes with a variety of d-block transition metals. The characterization of these complexes relies on a combination of analytical and spectroscopic techniques to elucidate their structure and properties.

Cobalt (Co): Cobalt(II) forms complexes with piperidine-1-dithiocarbamate. For instance, mixed ligand complexes of the type [Co(PPh₃)₂(pddtc)Cl] have been synthesized and characterized. ijaresm.com Spectroscopic and magnetic data suggest a particular geometry for these complexes. In one study, an octahedral geometry was suggested for a mixed ligand complex of Co(II) with piperidine (B6355638) dithiocarbamate and ethylenediamine (B42938), with electronic spectra showing bands around 11280 cm⁻¹, 14932 cm⁻¹, and 28551 cm⁻¹. rdd.edu.iq Another study reported a tetrahedral geometry for a Co(II) dithiocarbamate complex with a magnetic moment of 4.32 B.M. orientjchem.org

Nickel (Ni): Nickel(II) readily forms square planar complexes with piperidine-1-dithiocarboxylate. The complex bis(piperidine-1-dithiocarbamato)nickel(II), [Ni(C₅H₁₀NCS₂)₂], has been structurally characterized by X-ray crystallography. researchgate.net The magnetic moment for a mixed ligand Ni(II) complex with piperidine dithiocarbamate and ethylenediamine was found to be 2.95 B.M., suggesting an octahedral geometry. rdd.edu.iq In another instance, a mixed ligand nickel(II) complex was reported to be diamagnetic, which is consistent with a square planar geometry. researchgate.net

Copper (Cu): Copper(II) forms a well-characterized square planar complex, bis(piperidine-1-dithiocarbamato)copper(II), [Cu(C₅H₁₀NCS₂)₂]. researchgate.net Its crystal structure has been determined, providing precise bond lengths and angles. researchgate.net For a mixed ligand Cu(II) complex with piperidine dithiocarbamate and ethylenediamine, an octahedral geometry was proposed based on electronic spectra which showed a band at 15075 cm⁻¹. rdd.edu.iq The magnetic moment for a Cu(II) dithiocarbamate complex was reported to be 1.72 B.M., consistent with the presence of one unpaired electron in a square planar environment. orientjchem.org

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, forms diamagnetic complexes with piperidine-1-dithiocarbamate. The coordination geometry is typically tetrahedral, although dimeric structures with bridging dithiocarbamate ligands have also been observed for related zinc dithiocarbamate complexes. nih.gov

Palladium (Pd): Palladium(II) forms square planar complexes with dithiocarbamate ligands. While specific detailed studies on the simple bis(piperidine-1-dithiocarbamato)palladium(II) were not prevalent in the searched literature, mixed ligand complexes of palladium(II) dithiocarbamates have been synthesized and characterized by techniques including IR and NMR spectroscopy. researchgate.net

Gold (Au): Gold(III) forms complexes with piperidine-1-dithiocarbamate. For example, the complex dichloro(piperidine-1-dithiocarbamato)gold(III), [AuCl₂(C₅H₁₀NCS₂)], has been synthesized and characterized. nih.govrsc.org The synthesis of bis(piperidine dithiocarbamate)digold(I) has also been reported. nih.gov A study on various gold complexes with heterocyclic dithiocarbamates, including the piperidine derivative, reported their synthesis and characterization, noting that the ligand can act as both a bidentate and monodentate donor. capes.gov.br

Chromium (Cr): Detailed characterization data for chromium complexes with piperidine-1-dithiocarboxylate were not extensively available in the searched literature. However, chromium(III) is known to form stable octahedral complexes with dithiocarbamate ligands, and it is expected that it would form a tris(piperidine-1-dithiocarbamato)chromium(III) complex.

Cadmium (Cd): Cadmium(II) is known to form complexes with piperidine-1-dithiocarbamate. While detailed structural and spectroscopic data for the simple binary complex were not readily found, studies on mixed ligand systems and related dithiocarbamate complexes suggest that cadmium typically exhibits a tetrahedral or higher coordination geometry. Dimeric structures with both bridging and chelating dithiocarbamate ligands have been observed in cadmium complexes. researchgate.net

The following tables summarize some of the key characterization data for selected transition metal complexes of piperidine-1-dithiocarbamate.

Table 1: Structural Data for Selected Metal Piperidine-1-dithiocarboxylate Complexes

| Complex | Metal Ion | Coordination Geometry | M-S Bond Lengths (Å) | Reference |

| [Ni(C₅H₁₀NCS₂)₂] | Ni(II) | Square Planar | 2.203, 2.206 | researchgate.net |

| [Cu(C₅H₁₀NCS₂)₂] | Cu(II) | Square Planar | 2.308, 2.316 | researchgate.net |

| [AuCl₂(C₅H₁₀NCS₂)] | Au(III) | Square Planar | - | nih.gov |

| [Co(PPh₃)₂(pddtc)Cl] | Co(II) | - | - | ijaresm.com |

| [Zn₂(C₅H₁₀NCS₂)₄] (related pyrrolidine (B122466) complex) | Zn(II) | Tetrahedral | - | researchgate.net |

Data for some complexes, particularly bond lengths, may not be available in the provided search results. The zinc complex data is for a related pyrrolidine dithiocarbamate dimer for illustrative purposes.

Table 2: Spectroscopic and Magnetic Data for Selected Metal Piperidine-1-dithiocarbamate Complexes

| Complex | Metal Ion | Key IR Bands (cm⁻¹) ν(C-N) | Electronic Spectra Bands (cm⁻¹) | Magnetic Moment (B.M.) | Reference |

| [Co(pipdtc)₂en] | Co(II) | 1489 | 11280, 14932, 28551 | 4.78 | rdd.edu.iq |

| [Ni(pipdtc)₂en] | Ni(II) | 1490 | 11943, 15123, 24471 | 2.95 | rdd.edu.iq |

| [Cu(pipdtc)₂en] | Cu(II) | 1498 | 15075 | 1.85 | rdd.edu.iq |

| [AuCl₂(C₅H₁₀NCS₂)] | Au(III) | 1582 | - | Diamagnetic | nih.gov |

| [Au₂(pipdtc)₂] | Au(I) | 1427 | - | Diamagnetic | nih.gov |

Note: 'pipdtc' refers to the piperidine-1-dithiocarboxylate ligand, and 'en' refers to ethylenediamine. The data presented is for mixed ligand complexes in some cases, as detailed in the cited literature.

Organometallic Complexes (e.g., Organotin(IV))

The reaction of this compound with organotin(IV) chlorides results in the formation of various organotin(IV) dithiocarboxylate complexes. jcsp.org.pkresearchgate.net The nature of the resulting complex is largely dependent on the stoichiometry of the reactants and the number of organic substituents on the tin atom. Generally, these reactions lead to the synthesis of complexes with the general formulae R₃SnL, R₂SnClL, and R₂SnL₂, where 'R' can be an alkyl (e.g., methyl, n-butyl) or aryl (e.g., phenyl) group, and 'L' represents the piperidine-1-dithiocarboxylate ligand. researchgate.net

Spectroscopic investigations, including FT-IR and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), are crucial in elucidating the coordination behavior of the dithiocarboxylate ligand. researchgate.netresearchgate.net In these organotin(IV) complexes, the piperidine-1-dithiocarboxylate ligand typically coordinates to the tin atom through the two sulfur atoms of the dithiocarboxylate moiety (CSS). jcsp.org.pk

The structural diversity of these organotin(IV) complexes is notable, giving rise to various coordination geometries around the tin center. For instance, single-crystal X-ray diffraction studies have confirmed supramolecular structures for certain chlorodiorganotin(IV) and triorganotin(IV) derivatives, revealing distorted square-pyramidal and distorted trigonal-bipyramidal geometries, respectively. researchgate.net The number and nature of the organic groups attached to the tin atom play a significant role in determining the final stereochemistry of the complex. nih.govnih.gov

Below is a table summarizing representative organotin(IV) piperidine-1-dithiocarboxylate complexes and their key characteristics.

| Compound Formula | Organic Group (R) | Geometry Around Sn |

| R₃SnL | Methyl, n-Butyl, Phenyl | Tetrahedral or Trigonal Bipyramidal |

| R₂SnClL | Methyl, n-Butyl, Phenyl | Trigonal Bipyramidal or Square Pyramidal |

| R₂SnL₂ | Methyl, n-Butyl, Phenyl | Octahedral |

Main Group Metal Complexes

The coordination chemistry of piperidine-1-dithiocarboxylate extends to various main group metals. Dithiocarbamate ligands, in general, are known to form stable complexes with a wide array of main group elements due to the strong Lewis acid nature of these metals and the electron-rich sulfur donor atoms of the ligand. nih.gov This interaction is consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory. nih.gov While extensive research exists for dithiocarbamate complexes with transition metals, their chemistry with main group elements is also an active area of investigation.

The anionic CS₂⁻ moiety of the dithiocarbamate ligand exhibits a versatile range of binding modes, allowing it to form stable complexes with elements from groups 13, 14, and 15. nih.gov For instance, complexes with elements like gallium, indium, tin, lead, arsenic, antimony, and bismuth have been synthesized and characterized. The piperidine-1-dithiocarboxylate ligand, with its specific steric and electronic properties conferred by the piperidine ring, can influence the resulting structure and stability of these main group metal complexes.

Research in this area often focuses on the synthesis, structural characterization, and potential applications of these compounds. The coordination number and geometry of the central main group metal atom can vary significantly depending on the metal itself, its oxidation state, and the stoichiometry of the reaction with the piperidine-1-dithiocarboxylate ligand.

Heterometallic and Polymetallic Systems

The ability of the dithiocarbamate functional group to act as a bridging ligand between two or more metal centers opens up the possibility of forming heterometallic and polymetallic systems. While specific examples involving piperidine-1-dithiocarboxylate in such systems are not extensively documented in the provided search results, the general principles of dithiocarbamate coordination chemistry suggest their potential to form these complex architectures.

In these systems, the dithiocarbamate ligand can coordinate to one metal center in a chelating fashion while also using one or both of its sulfur atoms to bond to a second or even a third metal ion. This bridging capability can lead to the formation of discrete polynuclear complexes or extended polymeric structures. The choice of metal ions is crucial; combinations of transition metals, main group metals, and lanthanides can be employed to construct novel heterometallic frameworks with potentially interesting magnetic, electronic, or catalytic properties.

The synthesis of such systems often involves the reaction of a pre-formed mononuclear dithiocarbamate complex with a different metal salt or the simultaneous reaction of the dithiocarbamate ligand with a mixture of metal ions. The resulting structures are often complex and require detailed characterization by techniques such as single-crystal X-ray diffraction to fully elucidate the connectivity of the metal centers and the coordination modes of the bridging dithiocarbamate ligands.

Coordination Geometries and Stereochemistry of Metal Centers

The piperidine-1-dithiocarboxylate ligand, like other dithiocarbamates, is a bidentate chelating ligand that coordinates to metal centers through its two sulfur atoms. rdd.edu.iqresearchgate.net This chelation typically forms a four-membered ring, which imposes certain geometric constraints on the resulting metal complex. The coordination number of the metal, its electronic configuration, and the steric bulk of the ligand all play a role in determining the final coordination geometry and stereochemistry. youtube.com

Distorted Tetrahedral Configurations

A distorted tetrahedral geometry is commonly observed for four-coordinate metal complexes. chempedia.infomanchester.ac.uk In the context of piperidine-1-dithiocarboxylate complexes, this geometry can arise with various metal ions, particularly those with a d¹⁰ electronic configuration such as Zn(II) and Cu(I). duq.edu The distortion from a perfect tetrahedral geometry is often a consequence of the small bite angle of the chelating dithiocarbamate ligand, which is typically less than the ideal 109.5° of a regular tetrahedron. jcsp.org.pk The steric hindrance from the piperidine ring can also contribute to this distortion.

Square Planar Arrangements

Square planar geometry is another common coordination environment for four-coordinate metal complexes, particularly for d⁸ metal ions like Ni(II), Pd(II), Pt(II), and Au(III). unl.ptmdpi.com The formation of square planar complexes with piperidine-1-dithiocarboxylate is influenced by the electronic stabilization gained by adopting this geometry. The planarity of the ligand and its ability to participate in π-bonding can favor a square planar arrangement. In some cases, there can be a subtle interplay between tetrahedral and square planar geometries, with the preferred arrangement being influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere. youtube.com

Trigonal Bipyramidal and Octahedral Architectures

For metal complexes with coordination numbers of five and six, trigonal bipyramidal and octahedral geometries are prevalent, respectively. youtube.comyoutube.com

Trigonal Bipyramidal: A five-coordinate metal center can adopt a trigonal bipyramidal (TBP) geometry. rsc.org This is often seen in organotin(IV) complexes of the type R₃SnL and R₂SnClL, where the piperidine-1-dithiocarboxylate ligand occupies two of the coordination sites. researchgate.netnih.gov In such structures, the arrangement of the ligands is influenced by the need to minimize steric repulsion, with bulkier groups often occupying the equatorial positions. youtube.com

Octahedral: Six-coordinate complexes typically adopt an octahedral geometry. rdd.edu.iqresearchgate.net This can be achieved in complexes of the type M(pipdtc)₃ or [M(pipdtc)₂en], where 'pipdtc' is piperidine-1-dithiocarboxylate and 'en' is ethylenediamine. rdd.edu.iqresearchgate.net In these complexes, three or two bidentate piperidine-1-dithiocarboxylate ligands coordinate to the metal center, filling all six coordination sites and resulting in a stable octahedral arrangement. rdd.edu.iqresearchgate.netnih.gov Distortions from ideal octahedral geometry can occur due to the constraints of the chelate rings.

Below is an interactive data table summarizing the common coordination geometries for metal complexes of piperidine-1-dithiocarboxylate.

| Coordination Number | Geometry | Common Metal Ions/Complex Types |

| 4 | Distorted Tetrahedral | Zn(II), Cu(I) |

| 4 | Square Planar | Ni(II), Pd(II), Pt(II), Au(III) |

| 5 | Trigonal Bipyramidal | Organotin(IV) (e.g., R₃SnL, R₂SnClL) |

| 6 | Octahedral | M(pipdtc)₃, [M(pipdtc)₂L'₂] |

Formation of Coordination Polymers and Cluster Compounds

The ability of the piperidine-1-dithiocarboxylate ligand to form stable complexes with a wide range of metal ions is fundamental to its role in constructing higher-order structures. researchgate.net The dithiocarbamate group typically acts as a mono-anionic, bidentate chelating agent, coordinating to a metal center through its two sulfur atoms. researchgate.net This strong chelation is a key factor in the formation of both discrete multinuclear clusters and extended coordination polymers.

Recent studies on transition metal complexes of piperidine dithiocarbamate have provided insight into the coordination behavior of this ligand. For instance, in complexes with metals such as Fe(II), Co(II), Ni(II), and Cu(II), the piperidine dithiocarbamate ligand has been shown to act as a bidentate ligand, coordinating to the metal ion centers through the sulfur atoms. researchgate.net The resulting complexes can adopt various geometries, such as octahedral, which can serve as the fundamental building units for more complex architectures. researchgate.net

Table 1: Coordination Complexes of Piperidine Dithiocarbamate

| Metal Ion | Complex Type | Geometry | Reference |

|---|---|---|---|

| Fe(II), Co(II), Ni(II), Cu(II) | [M(pipdtc)₂en] | Octahedral | researchgate.net |

| Fe(III) | [Fe(pipdtc)₃] | Octahedral | mdpi.com |

The formation of coordination polymers and cluster compounds from this compound and metal salts is a spontaneous process driven by the principles of molecular self-assembly. nih.govajgreenchem.com This process relies on the reversible formation of coordination bonds between the metal ions (nodes) and the dithiocarbamate ligands (linkers), allowing for thermodynamic "proof-reading" and the formation of the most stable supramolecular architecture. nih.gov

The dithiocarbamate ligand is a robust and versatile motif for metal-directed self-assembly, leading to a variety of well-defined structures such as macrocycles, cages, and catenanes. nih.govresearchgate.net The self-assembly process is influenced by several factors, including the coordination preferences of the metal ion, the stoichiometry of the reactants, the choice of solvent, and the presence of counter-ions or templates. ajgreenchem.com

While the piperidine-1-dithiocarboxylate ligand predominantly acts as a chelating agent to a single metal center, it can also exhibit bridging functionality, linking multiple metal centers to form extended one-, two-, or three-dimensional networks. The dithiocarbamate group can adopt several bridging modes, which are crucial for the formation of coordination polymers and clusters.

The most common bridging modes for dithiocarbamate ligands include:

μ₂-Bridging: Where one or both sulfur atoms of the dithiocarbamate group coordinate to a second metal center. This can lead to the formation of simple dimeric structures or extended chains.

Anisobidentate Bridging: In this mode, the dithiocarbamate ligand chelates one metal ion with two strong M-S bonds and simultaneously bridges to an adjacent metal ion through one of the sulfur atoms, forming a weaker M-S bond. researchgate.net

The versatility of the dithiocarbamate ligand's coordination modes allows for the construction of a diverse range of metallosupramolecular architectures. researchgate.net For instance, in dinuclear macrocycles, bis-dithiocarbamate ligands can bridge two metal centers, with the nature of the spacer between the dithiocarbamate groups influencing the size and shape of the resulting macrocycle. ajgreenchem.com While specific examples detailing the bridging functionality of piperidine-1-dithiocarbamate in forming extensive coordination polymers are still emerging, the known coordination chemistry of dithiocarbamates suggests its high potential for such applications. The steric bulk of the piperidine ring may favor the formation of discrete multinuclear complexes or lower-dimensional coordination polymers.

Computational and Theoretical Investigations of Potassium Piperidine 1 Dithiocarboxylate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from geometric structures to reactivity indices.

The electronic structure of the piperidine-1-dithiocarboxylate anion is characterized by significant electron delocalization within the dithiocarbamate (B8719985) moiety (-NCS₂⁻). The nitrogen atom's lone pair of electrons participates in pπ-pπ conjugation with the π-system of the C=S bond. This delocalization results in a resonance hybrid, where the negative charge is distributed over both sulfur atoms and the nitrogen atom gains some positive character. This electronic feature is crucial, as it strengthens the C-N bond, giving it partial double-bond character, and influences the ligand's coordination behavior with metal ions.

Structural studies, often supported by DFT calculations, confirm that the piperidine (B6355638) ring typically adopts a stable chair conformation. nih.gov The dithiocarbamate group itself is an essentially planar moiety due to the resonance stabilization. nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the nucleophilic character of the sulfur atoms, making them the primary sites for electrophilic attack and coordination to the potassium cation or other metal centers. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. nih.gov For the piperidine-1-dithiocarboxylate anion, the HOMO is typically localized on the electron-rich sulfur atoms of the dithiocarbamate group, confirming their role as the primary electron-donating sites. The LUMO is generally distributed over the entire NCS₂ fragment. DFT calculations on analogous dithiocarbamate systems provide representative energy values that illustrate these properties. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| ΔE (Energy Gap) | 0.08657 |

Table 1: Representative Frontier Molecular Orbital Energies for a dithiocarbamate system calculated using DFT. Data sourced from a study on a related dithiocarbamate derivative. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the energetic stability and reactivity of a molecule. These parameters provide a conceptual framework for predicting chemical behavior. scirp.orgresearchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself, defined as the negative of the chemical potential (χ = -μ).

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / 2η.

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating a higher reactivity for softer molecules.

These descriptors are invaluable for comparing the reactivity of different dithiocarbamate ligands and predicting their interaction with various chemical species. nih.gov

| Reactivity Parameter | Calculated Value |

|---|---|

| Chemical Hardness (η) | 0.04 eV |

| Chemical Potential (μ) | -0.22 eV |

| Electrophilicity Index (ω) | 0.58 eV |

| Global Softness (S) | 25.0 eV-1 |

Table 2: Representative Global Reactivity Descriptors for a dithiocarbamate system derived from DFT calculations. Data sourced from a study on a related dithiocarbamate derivative. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and dynamic processes. nih.goved.ac.uk

For the piperidine-1-dithiocarboxylate ligand, MD simulations can be used to study:

Conformational Flexibility: The piperidine ring is known to exist in a chair conformation, but it can undergo ring-puckering and other conformational changes. researchgate.net MD simulations can map the energy barriers between different conformations and determine their relative populations at various temperatures.

Ligand Dynamics: The simulation can reveal the rotational dynamics around the C-N bond of the dithiocarbamate moiety. This rotation is often restricted due to the partial double-bond character established by electron delocalization.

Solvation Effects: By including solvent molecules in the simulation box, MD can provide a realistic picture of how the ligand interacts with its environment, including the formation of hydrogen bonds and the arrangement of the potassium counter-ion around the negatively charged sulfur atoms.

Interaction with Other Molecules: MD is a key tool for studying how the dithiocarbamate ligand binds to metal centers or interacts with biological macromolecules, providing insights into the stability and dynamics of the resulting complexes. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their observed properties or activities using statistical methods. scirp.org A QSPR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular structure) to a specific property.

For dithiocarbamates, QSPR models can be developed to predict a wide range of properties, including:

Physicochemical Properties: Such as solubility, stability, and partition coefficients, which are crucial for applications in materials science and environmental remediation.

Chelating Ability: Models could predict the binding affinity of the ligand for different metal ions based on descriptors that encode its electronic and steric features.

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, a subset of QSPR, have been used to predict the toxicity or therapeutic potential of dithiocarbamate compounds. mdpi.com

The development of a QSPR model involves calculating a large number of molecular descriptors for a set of known dithiocarbamates, followed by the use of statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. This model can then be used to estimate the properties of new, unsynthesized dithiocarbamate derivatives, guiding experimental efforts toward compounds with desired characteristics.

Applications in Chemical Science and Engineering

Role in Materials Synthesis and Development

The compound serves as a valuable building block and precursor in the creation of novel materials with tailored properties. Its ability to form stable metal complexes is a key feature exploited in the synthesis of nanomaterials, coordination polymers, and catalytic systems. nih.gov

Precursors for Metal Sulfides and Metal Oxide Nanomaterials

Potassium piperidine-1-dithiocarboxylate and related dithiocarbamate (B8719985) complexes are widely employed as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. nih.govnih.gov In this method, a metal complex of the dithiocarbamate ligand is synthesized and then decomposed under controlled thermal conditions (thermolysis) to yield high-purity metal sulfide nanostructures. nih.gov The dithiocarbamate ligand conveniently provides both the sulfur source and the metal-coordinating agent in a single molecule, and the organic components are burned off during the process, resulting in few impurities. nih.gov

The general process involves the chelation of a metal ion by the two sulfur donor atoms of the piperidine-1-dithiocarboxylate ligand, forming a stable metal-dithiocarbamate complex. rdd.edu.iq Subsequent thermolysis of this complex in a high-boiling point solvent or capping agent leads to the formation of metal sulfide nanoparticles. nih.gov The size and morphology of the resulting nanoparticles can be controlled by adjusting parameters such as temperature, precursor concentration, and the choice of solvent. nih.gov This approach has been successfully used to synthesize a variety of metal sulfides. For instance, lead(II) complexes of substituted piperidine-1-dithiocarbamates have been used to prepare lead sulfide (PbS) nanoparticles. nih.gov

| Metal Dithiocarbamate Precursor | Nanomaterial Product | Capping Agent/Solvent | Ref. |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | Lead Sulfide (PbS) | Hexadecylamine (HDA) | nih.gov |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | Lead Sulfide (PbS) | Octadecylamine (ODA) | nih.gov |

| Various Zn(II), Cd(II), Hg(II) dithiocarbamates | ZnS, CdS, HgS | Hexadecylamine (HDA) | researchgate.net |

While less direct, the synthesis of metal oxides can be achieved via a secondary thermal treatment of metal carbonate nanodots, which can be formed through co-precipitation methods. Dithiocarbamates can play a role in controlling metal ion availability in solution prior to such precipitation reactions.

Components in the Development of Functional Coordination Polymers

Coordination polymers are extended networks of metal ions or clusters linked by organic ligands. This compound can act as a crucial component in the construction of such polymers. In this context, the piperidine-1-dithiocarbamate anion typically acts as a chelating ligand, binding to a transition metal ion through its sulfur atoms to form a stable anionic complex, [M(S₂CNR₂)ₓ]ⁿ⁻.

The potassium cation (K⁺) then plays a critical role as a counterion that links these anionic complexes into an extended one-, two-, or three-dimensional network. ontosight.airesearchgate.net The final dimensionality and structure of the coordination polymer are influenced by the coordination geometry of the central metal ion, the steric bulk of the dithiocarbamate ligand, and the presence of coordinating solvent molecules that can also bind to the potassium ion. ontosight.airesearchgate.net This self-assembly process allows for the design of functional materials with potential applications in areas like gas storage and magnetic materials. ontosight.ai

Utilization in Advanced Catalytic Systems

The catalytic utility of this compound is primarily realized through its metal complexes or the materials derived from them. Research has shown that lanthanide(III) piperidine (B6355638) dithiocarbamate complexes can function as catalysts in organic synthesis. nih.gov

Furthermore, nanoparticles synthesized using dithiocarbamate precursors often exhibit significant catalytic activity. For example, lead sulfide (PbS) nanoparticles prepared from the thermolysis of lead(II) bis(piperidine-1-carbodithioato) precursors have been demonstrated to act as effective photocatalysts. nih.gov These PbS nanoparticles were used for the photodegradation of rhodamine B, an organic dye, under visible light irradiation, showing potential for applications in treating industrial wastewater. nih.gov In one study, ODA-capped PbS nanoparticles achieved a photodegradation efficiency of 45.28% after 360 minutes. nih.gov

Dithiocarbamate-functionalized materials have also been developed for other catalytic applications. Magnetic core/shell nanostructures functionalized with dithiocarbamate have been used as catalysts for synthesizing propargylamine (B41283) derivatives via A³ coupling reactions. nih.gov

Environmental Remediation Applications

The strong metal-chelating property of the dithiocarbamate group makes this compound a highly effective agent for environmental remediation, particularly for the removal of toxic heavy metals from contaminated water. nih.govontosight.ai

Chelation-Based Strategies for Heavy Metal Sequestration

This compound can be used as a precipitating agent to remove heavy metal ions from aqueous solutions and industrial effluents. nih.govresearchgate.net The principle of this application is the reaction between the soluble dithiocarbamate and dissolved heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Ni²⁺, Zn²⁺) to form highly insoluble metal-dithiocarbamate complexes. tandfonline.comresearchgate.netucsb.edu These stable precipitates can then be easily removed from the water by simple filtration or sedimentation. ucsb.edu

The effectiveness of this method is due to the high affinity of the soft sulfur donor atoms in the dithiocarbamate ligand for soft heavy metal ions. tandfonline.com This process is efficient over a wide pH range, which is a significant advantage over traditional hydroxide (B78521) precipitation, which requires alkaline conditions and is often ineffective for complexed metal ions. researchgate.netnih.gov Dithiocarbamates have been shown to successfully remove multiple metal ions simultaneously from a single solution. tandfonline.comenpress-publisher.com

| Heavy Metal Ion | Dithiocarbamate Type | Removal Efficiency | pH Range | Ref. |

| Pb(II), Cu(II), Cd(II) | (E)-2-[(1H-Imidazol-4-yl)methylidene]-Hydrazinecarbothioamide | >98% | 2-8 | researchgate.net |

| Cu(II), Zn(II), Ni(II) | Amine-modified dithiocarbamates | High (Cu > Zn, Ni) | Low pH | nih.gov |

| Fe(II), Co(II), Ni(II), Cu(II), Cd(II), Ag(I), Zn(II), Pb(II) | Acyl-functionalized dithiocarbamates | Effective, pH-dependent | 1-10 | tandfonline.com |

| Cd(II) | Potassium butyl dithiophosphate (B1263838) (analogous) | >99% | 2-6 | nih.gov |

Methods for Metal Separation and Preconcentration

Beyond bulk removal, the selective chelating ability of dithiocarbamates is valuable for the separation and preconcentration of trace metals from environmental samples prior to their quantitative analysis. nih.govresearchgate.net In these methods, the dithiocarbamate can be used in several ways.

One common approach is solid-phase extraction, where the piperidine-1-dithiocarbamate ligand is immobilized onto a solid support material, such as activated carbon, silica (B1680970) gel, or a polymer resin. nih.gov When a water sample containing low concentrations of heavy metals is passed through this material, the dithiocarbamate groups selectively capture the metal ions. The concentrated metals can then be eluted with a small volume of acid and analyzed by techniques like flame atomic absorption spectrophotometry (FAAS). nih.gov

Another method is solvent extraction, where the metal ions in an aqueous sample are complexed with the dithiocarbamate, and the resulting neutral, lipophilic metal complex is extracted into a small volume of an immiscible organic solvent. researchgate.net This effectively transfers the metal ions from a large aqueous volume to a small organic volume, increasing their concentration and facilitating analysis. researchgate.net

Analytical Reagents for Metal Detection

This compound serves as a highly effective analytical reagent, primarily due to the strong metal-binding capability of the dithiocarbamate functional group (-CSSK). This group contains two sulfur donor atoms, enabling it to act as a potent bidentate chelating agent that forms stable, well-defined complexes with a wide range of metal ions. nih.govontosight.ainih.gov This chelating property is the cornerstone of its application in the separation, preconcentration, and subsequent determination of trace metals in various samples. nih.govresearchgate.net

The reaction between this compound and metal ions typically results in the formation of an organometallic complex that is often insoluble in aqueous solutions. nih.gov This characteristic is particularly advantageous for analytical procedures that require the separation of target metal ions from a complex sample matrix. By converting the soluble metal ions into solid complexes, they can be easily isolated through filtration.

A significant application of this reagent is in the preconcentration of trace metal ions, a crucial step for enhancing detection sensitivity in analytical methods like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Atomic Absorption Spectrometry (AAS). researchgate.netpsu.eduresearchgate.net Piperidine dithiocarbamate (pipDTC) has been successfully used to coat solid supports, such as Amberlite XAD-4 resin, to create a sorbent material for extracting metals from saline and natural water samples. researchgate.net The metal ions in the sample bind to the immobilized pipDTC, effectively removing them from the solution. They can then be eluted from the resin in a much smaller volume of acid, achieving a higher concentration factor and allowing for more accurate quantification at trace levels. researchgate.net

Research has demonstrated the utility of piperidine dithiocarbamate and its derivatives for the detection and preconcentration of several divalent metal ions.

Table 1: Metals Analyzed Using Piperidine Dithiocarbamate (pipDTC) in Preconcentration Studies

| Metal Ion | Analytical Method | Reported Detection Limit (μg/L) | Reference |

|---|---|---|---|

| Cadmium (Cd) | ICP-AES | 0.7 | researchgate.net |

| Copper (Cu) | ICP-AES | 1.0 | researchgate.net |

| Manganese (Mn) | ICP-AES | 0.8 | researchgate.net |

| Nickel (Ni) | ICP-AES | 0.9 | researchgate.net |

| Lead (Pb) | ICP-AES | 1.7 | researchgate.net |

| Zinc (Zn) | ICP-AES | 1.2 | researchgate.net |

The formation of colored complexes with certain metals also allows for the use of this compound in spectrophotometric analysis. The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling quantitative measurement. This principle is widely applied to various dithiocarbamates for metal determination.

Table 2: Overview of Analytical Techniques Utilizing Dithiocarbamate Reagents for Metal Detection

| Analytical Technique | Principle of Application | Reference |

|---|---|---|

| Solid Phase Extraction (SPE) | Immobilization on a solid support (e.g., resin) to bind and preconcentrate metal ions from a liquid sample. | researchgate.net |

| Solvent Extraction | Formation of metal-dithiocarbamate complexes that are selectively extracted into an immiscible organic solvent for isolation. | psu.eduresearchgate.net |

| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | Quantification of metals after preconcentration using dithiocarbamate reagents. | researchgate.netpsu.edu |

| Atomic Absorption Spectrometry (AAS) | Determination of metal concentrations following separation and preconcentration steps involving dithiocarbamate chelation. | nih.govresearchgate.net |

Reaction Mechanisms and Chemical Reactivity of Potassium Piperidine 1 Dithiocarboxylate

Investigation of Nucleophilic and Electrophilic Reactions

The chemical behavior of potassium piperidine-1-dithiocarboxylate is dominated by its nucleophilic character. The dithiocarbamate (B8719985) anion possesses electron-rich sulfur atoms, which readily donate electron pairs to electrophilic centers.

Nucleophilic Character: The delocalization of the negative charge across the S-C-S system of the dithiocarbamate group, with significant contribution from resonance structures that place the negative charge on the sulfur atoms, enhances its nucleophilicity. mdpi.comresearchgate.net This makes the anion a soft nucleophile, readily participating in reactions with soft electrophiles.

A primary example of its nucleophilic action is the formation of coordination complexes with metal ions. In these reactions, the dithiocarbamate anion acts as a Lewis base, donating electron pairs from its sulfur atoms to the metal center (a Lewis acid), displacing other ligands such as water or halides. This process is fundamental to its role in coordination chemistry, as discussed in the following section.

Another key nucleophilic reaction for dithiocarbamates is S-alkylation. The sulfur atoms can attack alkyl halides or other alkylating agents to form dithiocarbamate esters. This reaction underscores the nucleophilic strength of the sulfur centers.

Due to the high electron density of the dithiocarbamate group, the compound does not typically function as an electrophile. The carbon atom of the CS₂⁻ group is electron-rich and not susceptible to nucleophilic attack.

Ligand Exchange Reactions in Coordination Complexes

The piperidine-1-dithiocarboxylate anion is a highly effective chelating ligand, forming stable complexes with a vast number of transition metals, lanthanides, and main group elements. ijcrt.org It typically functions as a bidentate ligand, coordinating to a metal center through its two sulfur atoms to form a stable four-membered chelate ring. mdpi.comresearchgate.net

The formation of these complexes occurs via ligand exchange (or substitution) reactions, where the dithiocarbamate anion displaces ligands from a solvated metal salt precursor in a solution. The general reaction can be represented as:

n K⁺[S₂CN(C₅H₁₀)]⁻ + [M(L)ₓ]ⁿ⁺ → M[S₂CN(C₅H₁₀)]ₙ + x L + n K⁺

Here, M represents the metal ion, L is the original ligand (e.g., H₂O, Cl⁻), and n is the charge of the metal ion. The high stability of the resulting dithiocarbamate complex often drives the reaction to completion.

Research has demonstrated the synthesis of numerous such complexes, highlighting the versatility of the piperidine-1-dithiocarbamate ligand. researchgate.netresearchgate.net

Table 1: Examples of Metal Complexes Synthesized with Piperidine-1-dithiocarbamate (pipdtc)

| Metal Precursor | Adduct/Co-ligand | Resulting Complex Formula | Suggested Geometry | Reference |

|---|---|---|---|---|

| FeCl₂, CoCl₂, NiCl₂, CuCl₂ | Ethylenediamine (B42938) (en) | [M(pipdtc)₂en] | Octahedral | researchgate.net |

| FeCl₃, CoCl₃, NiCl₃ | None | [M(pipdtc)₃] | Octahedral | researchgate.net |

| La(NO₃)₃ | 2,2'-bipyridyl (bipy) | [La(pipdtc)₃(bipy)] | Not specified | ijcrt.org |

In these reactions, the piperidine-1-dithiocarbamate anion effectively displaces chloride, nitrate, or aquo ligands from the metal's primary coordination sphere. The strong M-S bonds formed contribute to the thermodynamic stability of the resulting chelate structures. The mechanism of these ligand substitution reactions can vary depending on the metal center, but they are fundamental to the extensive coordination chemistry of this ligand. libretexts.org

Degradation Pathways and Stability Studies

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

Hydrolytic Decomposition: Like other dithiocarbamates, potassium piperidine-1-dithiocarbamate is susceptible to hydrolysis, particularly under acidic conditions. mdpi.com The decomposition pathway involves the protonation of the dithiocarbamate anion, leading to the unstable piperidine-1-dithiocarbamic acid. This acid rapidly decomposes to yield piperidine (B6355638) and carbon disulfide (CS₂). cdnsciencepub.com

Reaction: S₂CN(C₅H₁₀)⁻ + H⁺ → [HS₂CN(C₅H₁₀)] → C₅H₁₀NH + CS₂

This acid-catalyzed hydrolysis is a primary degradation route and is a well-established characteristic of the dithiocarbamate class of compounds. mdpi.comnih.gov In alkaline or neutral media, the salt form is significantly more stable.

Oxidative Degradation: Dithiocarbamates can undergo oxidation. Reactions with oxidizing agents like hydroperoxides can lead to the formation of intermediates such as semi-sulfinates and sulfinates. These oxidized species are generally unstable and can further decompose into products including thiuram monosulfides and metal sulfates in the case of metal complexes. kglmeridian.com

Thermal Decomposition: Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies have been conducted to understand the thermal behavior of potassium piperidine-1-dithiocarbamate. Research indicates that potassium dithiocarbamates, including the piperidine derivative, decompose via a different pathway than their sodium counterparts. The thermal decomposition of potassium piperidine-1-dithiocarbamate proceeds through the formation of a thiocyanate (B1210189) (SCN⁻) intermediate. researchgate.net

Table 2: Thermal Decomposition Data for Potassium Piperidine-1-dithiocarbamate

| Analysis Method | Key Observation | Temperature Range (°C) | Reference |

|---|---|---|---|

| Thermogravimetry (TG) | Onset of decomposition | ~250-300 | researchgate.net |

This pathway highlights a key aspect of the compound's stability under thermal stress. Furthermore, the piperidine ring itself can be subject to microbial degradation in certain environments, which may represent a long-term biotic degradation pathway for the entire molecule. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The traditional synthesis of dithiocarbamates, often involving carbon disulfide and an amine in the presence of a base, is being supplemented by more advanced and efficient methods. nih.gov Future research will likely prioritize the development of novel synthetic routes that offer higher yields, greater atomic economy, and improved environmental profiles.

Key emerging trends in this area include:

Multicomponent Reactions (MCRs): One-pot syntheses involving three or more reactants are gaining traction. nih.gov These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and simplify purification processes. A metal-free multicomponent approach has been successfully developed for synthesizing dithiocarbamate-containing piperazine (B1678402) derivatives, a strategy that is directly applicable to piperidine (B6355638) analogues. nih.gov

Transition Metal-Free Synthesis: To enhance the sustainability and reduce the cost of synthesis, methods that avoid transition metal catalysts are being explored. An efficient transition metal-free, one-pot reaction of N-tosylhydrazones, carbon disulfide, and amines has been reported for the synthesis of S-alkyl dithiocarbamates. researchgate.net

Photocatalysis and Green Solvents: The use of visible-light promotion for chemical reactions is a rapidly growing area of green chemistry. A three-component reaction to access S-alkyl dithiocarbamates has been developed that proceeds under visible-light irradiation in water, notably without the need for an external photocatalyst. rsc.org Such methods significantly reduce the environmental impact of chemical synthesis.

| Synthetic Approach | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Traditional Synthesis | Reaction of piperidine with carbon disulfide in the presence of a strong base (e.g., KOH). | Well-established, straightforward. | General dithiocarbamate (B8719985) synthesis. nih.gov |

| Multicomponent Reactions | One-pot reaction combining three or more starting materials. | High efficiency, reduced waste, operational simplicity. | Metal-free synthesis of dithiocarbamate-containing piperazines. nih.gov |

| Visible-Light Promoted Synthesis | Utilizes visible light to drive the reaction, often in aqueous media. | Environmentally friendly, energy-efficient, photocatalyst-free potential. | Three-component access to S-alkyl dithiocarbamates in water. rsc.org |

Exploration of New Metal Complexes and Coordination Motifs

While simple mononuclear complexes of piperidine-1-dithiocarboxylate are well-documented, future research is moving towards the design and synthesis of more complex and functional supramolecular structures. The dithiocarbamate ligand's versatility allows for various coordination modes, including unidentate, bidentate, and bridging, which can be exploited to build novel architectures. researchgate.net

Emerging areas of exploration include:

Mixed-Ligand Complexes: Incorporating secondary ligands, such as amines (e.g., ethylenediamine (B42938), 2,2'-bipyridine) or phosphines, into the coordination sphere of the metal can fine-tune the electronic and steric properties of the resulting complex. researchgate.netrdd.edu.iq This strategy has been used to prepare mixed-ligand complexes of zinc(II), palladium(II), and mercury(II) with piperidine dithiocarbamate, revealing varied coordination modes. researchgate.netresearchgate.net

Multinuclear and Bridged Complexes: Research into complexes containing multiple metal centers is a significant trend. This includes the synthesis of oxo- and sulphido-bridged dimeric molybdenum(V) complexes and dinuclear macrocyclic structures. semanticscholar.orgtandfonline.com These larger molecules can exhibit unique magnetic, electronic, and catalytic properties not found in their mononuclear counterparts.

Novel Stoichiometries: Exploring different ligand-to-metal ratios can lead to new complexes with distinct geometries and properties. For example, studies with related dithiocarboxylates have yielded both 1:1 and 2:1 ligand-to-metal complexes with ions like iron, cobalt, nickel, and zinc. nih.gov

| Complex Type | Description | Potential Features | Reference Example |

|---|---|---|---|

| Mixed-Ligand Complexes | Contains piperidine-1-dithiocarboxylate and at least one other type of ligand. | Tunable electronic properties, modified steric environment, enhanced stability. | Zn(II) and Pd(II) complexes with amine ligands. researchgate.net |

| Dinuclear Macrocycles | Two metal centers linked by dithiocarbamate ligands to form a large ring structure. | Unique host-guest chemistry, potential for molecular recognition. | Dinuclear complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). semanticscholar.org |

| Bridged Dimeric Complexes | Two metal centers linked by bridging atoms (e.g., oxygen or sulfur). | Intramolecular metal-metal interactions, novel magnetic properties. | Oxo-bridged Molybdenum(V) complexes. tandfonline.com |

Advanced Characterization Techniques and In Situ Studies

The characterization of potassium piperidine-1-dithiocarbamate and its metal complexes has traditionally relied on a suite of standard analytical methods, including nuclear magnetic resonance (NMR), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netnih.gov While these techniques are fundamental, future research will increasingly employ more advanced and in-situ methods to gain deeper insights into reaction mechanisms and the behavior of these compounds in solution.

Future directions in characterization include:

In Situ Spectroscopy: Techniques such as in-situ IR and Raman spectroscopy can monitor the formation and transformation of complexes in real-time, providing valuable kinetic and mechanistic data that is lost in conventional post-reaction analysis.

Advanced Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying transient species and reaction intermediates in solution, helping to elucidate complex reaction pathways.

Synchrotron-Based Techniques: The use of high-brilliance X-ray sources from synchrotrons can enable more advanced diffraction and spectroscopic studies, such as X-ray Absorption Spectroscopy (XAS), to probe the local electronic and geometric structure around the metal centers with high precision.

| Technique | Type of Information Provided | Research Application |

|---|---|---|

| In Situ Infrared (IR) Spectroscopy | Real-time monitoring of changes in vibrational modes (e.g., C-N, C-S bonds). | Studying the kinetics of ligand exchange and complex formation. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection of charged species and intermediates in solution. | Identifying transient species in a reaction mechanism. |

| X-ray Absorption Spectroscopy (XAS) | Element-specific information on oxidation state and local coordination environment. | Probing the electronic structure and geometry of metal centers in non-crystalline samples. |

Expanding Applications in Green Chemistry and Sustainable Technologies

A major emerging trend is the application of potassium piperidine-1-dithiocarboxylate and its derivatives in fields related to sustainability. This involves both the development of "greener" processes for their synthesis and use, as well as their application in sustainable technologies.

Key areas for future research are:

Green Synthesis Protocols: As outlined in section 8.1, a significant research thrust is the development of synthetic methods that align with the twelve principles of green chemistry. unife.itmdpi.com This includes using water as a solvent, employing photocatalysis, and designing one-pot reactions to minimize waste. rsc.orgrsc.org An iodine-mediated, three-component synthesis of related compounds in water has demonstrated a significant reduction in the environmental factor (E-factor), a key metric in green chemistry. rsc.org

Sustainable Agriculture: Dithiocarbamates have a history of use in agriculture. Future research will focus on designing new derivatives with high efficacy as plant growth stimulants or highly selective, biodegradable pesticides, reducing the environmental impact of agricultural practices. nih.gov

Materials Science: Transition metal complexes with sulfur-based ligands are of interest for creating semiconducting molecular materials. researchgate.net Future work could explore the potential of piperidine-1-dithiocarbamate complexes in the development of electronic devices.

| Green Chemistry Approach | Application to Piperidine Dithiocarboxylate | Sustainability Benefit |

|---|---|---|

| Use of Aqueous Media | Performing synthesis in water instead of organic solvents. rsc.orgrsc.org | Reduces use of volatile organic compounds (VOCs), lowers toxicity. |

| Atom Economy Maximization | Employing multicomponent and one-pot reactions. nih.govnih.gov | Minimizes waste by incorporating more reactant atoms into the final product. |

| Energy Efficiency | Using visible-light promotion or microwave-assisted synthesis. rsc.orgmdpi.com | Reduces energy consumption compared to conventional heating. |

Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is a powerful paradigm that is set to drive future research. Computational chemistry offers predictive power that can guide experimental efforts, saving time and resources.

Key aspects of this integration include:

Predicting Molecular Structures: Theoretical calculations, particularly using Density Functional Theory (DFT), are routinely used to predict the geometries of metal complexes, which can then be confirmed by experimental methods like X-ray crystallography. researchgate.netresearchgate.net

Understanding Electronic Properties: Computational methods can elucidate the electronic structure of complexes, helping to explain their spectroscopic properties, reactivity, and potential applications in areas like materials science.

Guiding Drug Discovery: For biological applications, molecular docking and molecular dynamics simulations can predict how piperidine-based compounds interact with biological targets such as proteins or enzymes. nih.govrsc.org This computational screening can identify promising candidates for synthesis and experimental testing.

The future trend is an iterative feedback loop where computational studies predict novel complexes with desired properties, experimentalists synthesize and characterize the most promising candidates, and the results are used to refine the computational models for greater predictive accuracy.

| Computational Method | Experimental Technique | Integrated Goal |

|---|---|---|

| Density Functional Theory (DFT) | X-ray Crystallography, NMR/IR Spectroscopy | Predict and validate geometric and electronic structures of new complexes. researchgate.netresearchgate.net |

| Molecular Docking | In vitro biological assays | Identify potential biological targets and predict binding affinity. nih.gov |

| Molecular Dynamics (MD) Simulations | Spectroscopic studies (e.g., NMR) | Understand the dynamic behavior of complexes and their interactions in solution. rsc.org |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.